

# Spectroscopic Profile of 4-Methylbenzoic Acid Butyl Ester: A Technical Guide

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## Compound of Interest

Compound Name: 4-methylbenzoic acid butyl ester

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **4-methylbenzoic acid butyl ester**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Summary of Spectroscopic Data

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **4-methylbenzoic acid butyl ester**.

### Table 1: $^1\text{H}$ NMR Data for 4-Methylbenzoic Acid Butyl Ester

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.95	d	8.0	2H	Aromatic (ortho to -COO)
7.24	d	8.0	2H	Aromatic (meta to -COO)
4.33	t	6.4	2H	-OCH <sub>2</sub> -
2.40	s	-	3H	Ar-CH <sub>3</sub>
1.78 – 1.63	m	-	2H	-OCH <sub>2</sub> CH <sub>2</sub> -
1.52 – 1.41	m	-	2H	-CH <sub>2</sub> CH <sub>3</sub>
1.01 – 0.94	m	-	3H	-CH <sub>2</sub> CH <sub>3</sub>

d: doublet, t: triplet, s: singlet, m: multiplet

**Table 2: <sup>13</sup>C NMR Data for 4-Methylbenzoic Acid Butyl Ester[1]**

Chemical Shift ( $\delta$ ) ppm	Assignment
166.7	C=O (Ester)
143.4	Aromatic (quaternary, C-CH <sub>3</sub> )
129.5	Aromatic (CH, ortho to -COO)
129.0	Aromatic (CH, meta to -COO)
127.8	Aromatic (quaternary, C-COO)
64.6	-OCH <sub>2</sub> -
30.8	-OCH <sub>2</sub> CH <sub>2</sub> -
21.6	Ar-CH <sub>3</sub>
19.2	-CH <sub>2</sub> CH <sub>3</sub>
13.7	-CH <sub>2</sub> CH <sub>3</sub>

**Table 3: Predicted Infrared (IR) Absorption Data for 4-Methylbenzoic Acid Butyl Ester**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3000	Medium-Weak	Aromatic C-H Stretch
~2960-2850	Medium-Strong	Alkyl C-H Stretch
~1720	Strong	C=O (Ester) Stretch
~1610 & ~1510	Medium-Weak	Aromatic C=C Stretch
~1270	Strong	Ester C-O Stretch (asymmetric)
~1100	Strong	Ester C-O Stretch (symmetric)

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 200 MHz spectrometer. The sample of **4-methylbenzoic acid butyl ester** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), which also served as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). For the  $^1\text{H}$  NMR spectrum, multiplicities are denoted as singlet (s), doublet (d), triplet (t), and multiplet (m), with coupling constants (J) reported in Hertz (Hz).

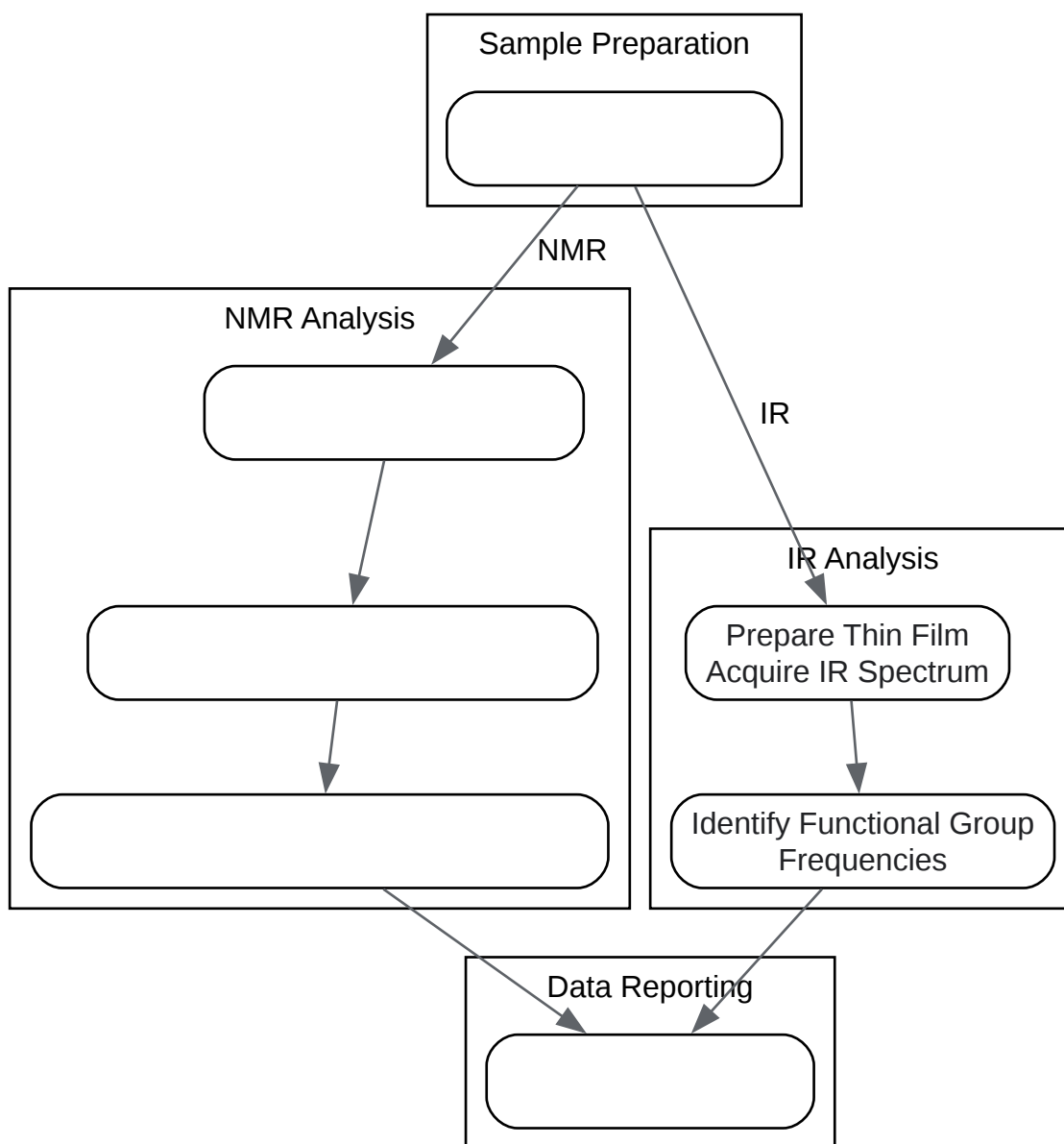
## Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of neat liquid **4-methylbenzoic acid butyl ester** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. The sample is then placed in the path of the IR beam, and the resulting spectrum of absorbance or transmittance versus wavenumber (in  $\text{cm}^{-1}$ ) is recorded.

## Visualizations

The following diagrams illustrate the chemical structure of **4-methylbenzoic acid butyl ester** and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of **4-methylbenzoic acid butyl ester**.



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Caption: Workflow for spectroscopic analysis.

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